N8,N8-Dimethyl-5,8-quinolinediamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-N,8-N-dimethylquinoline-5,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSNKYOYSOHGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)N)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294377 | |
| Record name | N8,N8-Dimethyl-5,8-quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033693-20-7 | |
| Record name | N8,N8-Dimethyl-5,8-quinolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N8,N8-Dimethyl-5,8-quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N8,n8 Dimethyl 5,8 Quinolinediamine
Established Synthetic Routes to N8,N8-Dimethyl-5,8-quinolinediamine
Traditional methods for constructing the quinoline (B57606) core, such as the Skraup, Doebner-Von Miller, and Friedlander syntheses, have laid the groundwork for more modern, catalyzed approaches. niscpr.res.in These established routes often provide the foundational quinoline structure, which is then further modified to yield this compound.
Palladium-catalyzed reactions are highly effective for synthesizing a variety of heterocyclic compounds, including the quinoline core. researchgate.net These reactions are valued for their efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov One-pot methods using palladium catalysts have been developed to synthesize polysubstituted quinolines from readily available starting materials like 2-amino aromatic ketones and alkynes. nih.gov
A key strategy for synthesizing this compound involves a palladium-catalyzed annulation, or ring-forming reaction. This process can be initiated with ortho-halogenated N,N-dimethyl enamine precursors. The palladium catalyst, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), facilitates the crucial C–C bond formation through a mechanism of oxidative addition followed by reductive elimination to construct the quinoline core. evitachem.com Another advanced application is the solid-phase synthesis of quinoline derivatives, where intermediates are immobilized on a resin. This method allows for the generation of diverse compound libraries and utilizes catalysts like Pd(dba)₂ or palladium(II) acetate (Pd(OAc)₂) to effect an intramolecular cyclization directly on the solid support. evitachem.com
A notable palladium-catalyzed cascade reaction involves the interaction of o-aminocinnamonitriles with arylhydrazines. This process proceeds through a denitrogenative addition followed by an intramolecular cyclization to efficiently produce quinoline derivatives. rsc.org
Table 1: Examples of Palladium Catalysts in Quinoline Synthesis
| Catalyst | Starting Materials | Reaction Type | Reference |
|---|---|---|---|
| Pd(dba)₂ | ortho-halogenated N,N-dimethyl enamine precursors | Annulation | evitachem.com |
| Pd(OAc)₂ / Pd(dba)₂ | Bromophenylacetylated amino intermediates on resin | Solid-Phase Intramolecular Cyclization | evitachem.com |
| PdCl₂/L1 | o-aminocinnamonitriles, arylhydrazines | Cascade Denitrogenative Addition/Cyclization | rsc.org |
Intramolecular cyclization represents a direct and efficient strategy for forming the quinoline ring system. niscpr.res.in These reactions involve a precursor molecule that contains all the necessary atoms, which then folds and reacts with itself to form the heterocyclic ring.
One such method involves the cyclization of malonic benzylidene derivatives, which can be prepared by condensing N-substituted aldehydes with malononitrile or ethyl cyanoacetate. niscpr.res.in A more complex approach is the iron(III)-promoted intramolecular cascade cyclization of 1,3-diynes and 1,3,5-triynes, which can be used to construct fused quinoline-based heteroacenes. acs.org The Povarov reaction, an imino Diels-Alder reaction, is another powerful tool. An intramolecular version of this reaction can be used to synthesize complex, polycyclic quinolines with high diastereoselectivity. researchgate.netrsc.org Furthermore, the synthesis of fluorinated quinolines has been achieved through the intramolecular cyclization of o-isocyano-β,β-difluorostyrenes, where an organometallic reagent adds to the isocyano group, creating an internal nucleophile that displaces a vinyl fluorine atom to close the ring. acs.org
Various transition metals beyond palladium can be employed to mediate the synthesis of the quinoline scaffold. Cobalt(III) catalysts, for example, can facilitate a one-pot synthesis of substituted quinolines from anilines and ketones via a cascade of C-H activation, carbonylation, and cyclization. nih.gov
The interaction of quinoline-para-quinones with transition metal dimers (containing Ru, Os, Ir, Rh) can lead to an unexpected but useful transformation. rsc.orgrsc.org In this coordination-assisted formation, the metal center binds to the para-quinone in a bidentate fashion. rsc.orgresearchgate.net This coordination activates one of the quinone carbons to nucleophilic attack by the solvent (e.g., an alcohol), ultimately transforming the para-quinone into a quinoline-ortho-quinone metal complex. rsc.org This demonstrates how metal coordination can fundamentally alter the reactivity and structure of a quinoline precursor.
Advanced Synthetic Strategies and Novel Preparations
Regioselectivity (controlling which position on a molecule reacts) and stereoselectivity (controlling the 3D arrangement of atoms) are critical for the synthesis of complex molecules. While specific literature detailing the regioselective and stereoselective synthesis of this compound is sparse, the principles are well-established in quinoline chemistry.
For instance, 8-aminoquinoline (B160924) amides can act as directing groups, enabling precise hydrogenation of unactivated alkenes during the derivatization of the quinoline structure. evitachem.com The Povarov reaction cascade is another example where excellent regio- and diastereoselectivity can be achieved in the one-pot synthesis of complex polycyclic quinolines, forming multiple C-N and C-C bonds and several stereocenters in a controlled manner. rsc.org The development of such selective methods is crucial for producing specific isomers of substituted quinolines like this compound while avoiding the formation of unwanted byproducts.
Green chemistry principles focus on designing chemical processes that minimize waste and the use of hazardous substances. nih.govmdpi.com These approaches are increasingly applied to the synthesis of pharmaceuticals and other fine chemicals.
Key green strategies applicable to this compound synthesis include:
Microwave-Assisted Synthesis : Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, increasing energy efficiency. mdpi.com
Use of Recyclable Catalysts : Employing metal catalysts that can be easily recovered and reused minimizes waste and reduces the cost of the synthesis. mdpi.com
Solvent-Free Reactions : Conducting reactions without a solvent, or "neat," can significantly reduce waste and environmental impact. Mechanochemical grinding is one such technique that has been optimized for the synthesis of N-substituted amines. mdpi.com
Transition-Metal-Free Protocols : Developing synthetic routes that avoid heavy metals altogether is a major goal of green chemistry. Methods using iodine, simple acid/base catalysts, or even catalyst-free conditions under oxygen as a benign oxidant have been successfully used to synthesize quinolines. nih.gov
Table 2: Overview of Green Chemistry Strategies in Heterocycle Synthesis
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, energy efficiency. | mdpi.com |
| Recyclable Catalysts | Catalysts designed for easy separation and reuse. | Waste prevention, improved atom economy. | mdpi.com |
| Solvent-Free Conditions | Reactions performed without a solvent medium (e.g., mechanochemical grinding). | Reduced waste, minimal environmental impact. | mdpi.com |
Derivatization and Functionalization Reactions of this compound
The chemical versatility of this compound stems from the presence of two distinct amino groups at the C5 and C8 positions of the quinoline nucleus. These functional groups serve as primary sites for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives with modified physicochemical and biological properties. The strategic manipulation of these amino groups through reactions such as reductive alkylation, acylation, and the introduction of protecting groups is fundamental to the development of novel analogues.
Reductive Alkylation Strategies for this compound
Reductive alkylation, also known as reductive amination, is a highly effective method for the N-alkylation of amines. This reaction typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. For this compound, the primary amino group at the C5 position is the more likely site for reductive alkylation due to its greater nucleophilicity compared to the tertiary amino group at the C8 position.
A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The latter is often favored for its mildness and effectiveness under slightly acidic conditions, which can facilitate imine formation.
A general chemoenzymatic approach for the reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media has been developed. rsc.org This method utilizes a lipase-mediated cascade where an aldehyde is generated in situ, which then reacts with the amine to form an imine that is subsequently reduced. rsc.org While this has not been specifically reported for this compound, it represents a green and practical methodology that could likely be adapted.
Side reactions in the reductive alkylation of aromatic amines can include the reduction of the carbonyl compound to an alcohol and, under more forcing conditions with certain catalysts, hydrogenation of the aromatic ring. taylorfrancis.com Careful selection of the reducing agent and reaction conditions is therefore crucial to maximize the yield of the desired N-alkylated product. For instance, the use of enol ethers in the presence of a mild proton source and a reducing agent like NaBH(OAc)₃ can provide an alternative to traditional reductive amination with ketones, often proceeding under milder conditions and with better yields for electron-deficient aromatic amines. thieme-connect.com
Table 1: Common Reagents for Reductive Alkylation of Aromatic Amines
| Reagent System | Carbonyl Source | Reducing Agent | Typical Conditions |
| Classical Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ | Acetic acid, 1,2-dichloroethane, room temperature |
| Chemoenzymatic Cascade | In situ generated aldehyde | Lipase/H₂ | Aqueous micellar media |
| Enol Ether Method | Enol ether | NaBH(OAc)₃ | Acetic acid, 1,2-dichloroethane, room temperature |
Acylation Reactions and Formation of this compound Derivatives
Acylation of the amino groups of this compound is a common strategy to introduce a wide range of functional groups, thereby modulating the compound's properties. The primary amino group at the C5 position is expected to be more reactive towards acylating agents than the tertiary amino group at C8. Acylating agents such as acyl chlorides and acid anhydrides are frequently used for this purpose.
A copper-catalyzed one-pot reaction for the N-acylation and C5-H halogenation of 8-aminoquinolines has been reported. nih.gov In this domino reaction, the acyl halide serves as the source for both the acyl and halide moieties. nih.gov This methodology could potentially be applied to this compound to synthesize N-acyl-5-halo derivatives.
The chemoselectivity of acylation can be influenced by the reaction conditions. For instance, in the case of 2-amino-8-quinolinol, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) with various carboxylic acids preferentially yields C8-ester derivatives. researchgate.net Conversely, treatment with an anionic nucleophile and less reactive acyl imidazolides or esters can selectively produce C2-amides. researchgate.net These findings suggest that by carefully choosing the acylating agent and reaction conditions, selective acylation of the C5-amino group of this compound can be achieved.
The synthesis of N-acyl-8-aminoquinoline derivatives has been explored for their application as fluorescent molecular probes for the detection of metal ions. patsnap.com This highlights the potential for the acylated derivatives of this compound to be utilized in the development of chemical sensors.
Table 2: Examples of Acylation Reactions on Aminoquinolines
| Substrate | Acylating Agent | Catalyst/Reagents | Product Type |
| 8-Aminoquinolines | Acyl halides (Cl, Br, I) | Copper catalyst | N-acyl-5-halo-8-aminoquinolines nih.gov |
| 2-Amino-8-quinolinol | Carboxylic acids | EDCI, DMAP | C8-esters researchgate.net |
| 2-Amino-8-quinolinol | Acyl imidazolides/esters | Anionic nucleophile | C2-amides researchgate.net |
Preparation of N-Protected Intermediates of this compound
In multi-step syntheses involving this compound, it is often necessary to selectively protect one of the amino groups to prevent its participation in subsequent reactions. The differential reactivity of the C5-primary amine and the C8-tertiary amine allows for selective protection. The more nucleophilic C5-amino group can be preferentially protected using standard amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
The introduction of a Boc group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or in a solvent such as dichloromethane or tetrahydrofuran. The Cbz group can be introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.
While specific protocols for the N-protection of this compound are not extensively reported in the literature, the general principles of amine protection are applicable. The selection of the protecting group will depend on its stability to the reaction conditions of the subsequent synthetic steps and the ease of its removal. For example, the Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is typically removed by catalytic hydrogenation.
The use of N-protected intermediates is crucial for directing chemical modifications to other parts of the molecule, such as the quinoline ring itself, without interference from the highly reactive amino groups.
Development of Novel this compound Analogues
The development of novel analogues of this compound is driven by the search for compounds with improved biological activity or other desirable properties. The synthetic methodologies described above, including reductive alkylation and acylation, are key tools in this endeavor.
Furthermore, the quinoline-5,8-dione scaffold, which is structurally related to this compound, has been a template for the synthesis of various bioactive agents. nih.gov Synthetic strategies for modifying this scaffold include the introduction of alkoxy, arylamine, and thiol substituents. nih.gov These approaches could be adapted to the this compound framework to generate novel derivatives. For example, the synthesis of arylamine and thiol derivatives of 5,8-quinolinedione (B78156) has been reported. nih.gov
The synthesis of novel 1,4,5,6,7,8-hexahydroquinolines and pyrimido[4,5-b]quinolines with potential antimicrobial activity has also been described, demonstrating the broad scope for derivatization of the quinoline ring system. nih.gov By combining modifications at the amino groups with alterations to the quinoline core, a wide range of novel this compound analogues can be accessed.
Coordination Chemistry and Catalytic Applications of N8,n8 Dimethyl 5,8 Quinolinediamine and Its Derivatives
Ligand Design and Metal Complexation Studies
Chelation Properties and Coordination Modes of N8,N8-Dimethyl-5,8-quinolinediamine
There is currently no published research that specifically details the chelation properties and coordination modes of this compound. Generally, the quinoline (B57606) scaffold can act as a ligand through its nitrogen atom. researchgate.netnih.gov The presence of the 5-amino and 8-dimethylamino groups in this compound suggests potential for bidentate or even polydentate coordination with metal centers. However, without experimental or computational studies, the preferred coordination behavior, the stability of the resulting chelates, and the influence of the dimethylamino group on the electronic and steric properties of the ligand remain speculative.
Synthesis and Characterization of Metal Complexes (e.g., Palladium Complexes)
A review of the literature does not show any reports on the synthesis and characterization of metal complexes involving this compound as a ligand. While palladium complexes with other quinoline derivatives are known and utilized in catalysis, no such complexes with this specific diamine have been described. researchgate.netnih.gov The synthesis of such a complex would likely involve the reaction of the ligand with a suitable metal precursor, but the specific conditions and the properties of the resulting product are not documented.
Catalytic Activity of this compound-Based Systems
Catalysis of Organic Transformations (e.g., Cross-Coupling Reactions)
There are no available studies on the catalytic activity of this compound-based systems in any organic transformations, including cross-coupling reactions. The broader class of quinoline derivatives has been explored as ligands in palladium-catalyzed reactions, where they can play a role in stabilizing the catalytic species and influencing the reaction's efficiency. researchgate.netnih.gov However, the catalytic potential of this particular compound has not been investigated.
Asymmetric Catalysis with Chiral this compound Derivatives
No research has been published on the development or application of chiral derivatives of this compound for asymmetric catalysis. The creation of a chiral version of this ligand would be a prerequisite for its use in enantioselective transformations, but no such synthesis or application has been reported.
Electrocatalytic and Photocatalytic Applications of this compound Complexes
The scientific literature contains no information regarding the use of this compound or its potential metal complexes in the fields of electrocatalysis or photocatalysis.
Computational and Theoretical Studies on N8,n8 Dimethyl 5,8 Quinolinediamine
Quantum Chemical Calculations: Unveiling Electronic Behavior and Spectroscopic Signatures
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and predicting the spectroscopic behavior of molecules like N8,N8-Dimethyl-5,8-quinolinediamine.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, provide insights into its chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, these calculations would be crucial in understanding its electron-donating or -accepting capabilities, which are vital for its potential applications.
Furthermore, molecular electrostatic potential (MEP) maps can visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. This would be particularly insightful for the quinoline (B57606) ring system and the amino substituents of this compound.
While specific data for this compound is not published, studies on related 8-aminoquinoline (B160924) derivatives often focus on how different substituents modulate the electronic properties of the quinoline core.
Spectroscopic Property Simulations
Quantum chemical calculations can simulate various spectroscopic techniques, providing valuable data for compound characterization. For this compound, this would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental spectra, confirming the molecular structure.
Infrared (IR) Spectroscopy: Simulation of the IR spectrum would allow for the assignment of vibrational frequencies to specific functional groups, such as the N-H and C-N stretching vibrations of the diamine moiety and the aromatic C-H and C=C vibrations of the quinoline ring.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra, offering insights into the compound's photophysical properties.
Molecular Dynamics and Docking Simulations: Exploring Interactions and Conformations
Molecular dynamics (MD) and docking simulations are indispensable computational techniques for studying the behavior of molecules in a biological environment and for predicting their binding affinity to protein targets.
Ligand-Protein Interaction Modeling
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies could be employed to investigate its potential interactions with various biological targets. For instance, given that some 8-aminoquinoline derivatives exhibit antimalarial activity, docking simulations could explore the binding of this compound to key parasitic proteins.
A 2017 study on alkynyloxy derivatives of 5,8-quinolinedione (B78156) utilized molecular docking to examine their interaction with the human NAD(P)H:quinone oxidoreductase 1 (NQO1) protein. nih.gov The computational results indicated that the 5,8-quinolinedione core of the molecules positioned itself within a hydrophobic pocket of the active site. nih.gov Similar methodologies could be applied to this compound to identify potential binding modes and key interacting residues.
Conformational Analysis of this compound
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers. This is particularly important for the dimethylamino group at the 8-position, as its orientation relative to the quinoline ring can influence intermolecular interactions.
Molecular dynamics simulations can provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in a solvent or within a protein binding site. These simulations track the atomic movements over time, revealing the flexibility of the molecule and the stability of its various conformations.
Analytical Methodologies for Characterizing N8,n8 Dimethyl 5,8 Quinolinediamine in Research Contexts
Spectroscopic Techniques in Structural Elucidation (e.g., High-Resolution MS/MS)
Spectroscopic methods are indispensable for elucidating the molecular structure of N8,N8-Dimethyl-5,8-quinolinediamine. High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful tools in this regard.
High-Resolution Mass Spectrometry provides highly accurate mass measurements of the parent ion, allowing for the determination of the elemental composition of the molecule. The theoretical exact mass of this compound (C11H13N3) can be calculated, and a measured mass from an HRMS instrument that falls within a very narrow tolerance (typically <5 ppm) provides strong evidence for the correct elemental formula.
Tandem mass spectrometry (MS/MS) further probes the molecular structure by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, characteristic fragmentation patterns would likely involve the loss of the dimethylamino group and cleavages within the quinoline (B57606) ring system. By analyzing these fragmentation pathways, researchers can piece together the structural puzzle and confirm the identity of the compound.
While specific high-resolution MS/MS data for this compound is not extensively published in readily accessible literature, the general principles of the technique are broadly applied in the characterization of novel and known chemical entities.
Chromatographic Separation and Purity Assessment
In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases. For a non-polar compound like this compound, a reversed-phase HPLC method would likely be used, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
The purity of the compound is determined by analyzing the resulting chromatogram. A pure compound will ideally show a single, sharp peak. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the percentage purity. For instance, a purity level of 95% indicates that the sample contains 95% of the desired compound and 5% impurities. sigmaaldrich.com
Table 1: Illustrative HPLC Purity Assessment Data
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 4.2 min |
| Peak Area (Main Compound) | 950,000 |
| Total Peak Area | 1,000,000 |
| Calculated Purity | 95.0% |
This data is illustrative and represents a typical HPLC purity analysis.
Quantitative Analysis in Complex Research Matrices
Determining the precise concentration of this compound in complex matrices, such as biological fluids or reaction mixtures, requires sensitive and selective quantitative analytical methods. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this type of analysis.
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. The HPLC separates the target analyte from other components in the matrix, and the mass spectrometer then detects and quantifies the analyte based on its specific mass-to-charge ratio (m/z).
For quantitative analysis, a calibration curve is typically constructed using a series of standards with known concentrations of this compound. The response of the mass spectrometer (e.g., peak area) is plotted against the concentration of the standards. The concentration of the analyte in an unknown sample can then be determined by measuring its response and interpolating the concentration from the calibration curve. The use of an internal standard is also common practice to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response.
Table 2: Illustrative LC-MS Quantitative Analysis Parameters
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Parent > Fragment) | To be determined empirically |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range |
This data is illustrative and represents typical parameters for a quantitative LC-MS method.
Structure Activity Relationship Sar Studies and Rational Design
Systematic Modification of the N8,N8-Dimethyl-5,8-quinolinediamine Scaffold
The this compound structure offers several key positions for chemical modification. These can be broadly categorized into alterations of the quinoline (B57606) nucleus and modifications of the N8-dialkylamino side chain.
Modification of the Quinoline Nucleus:
Substitution at the 5-position: The 5-amino group is a critical feature of this particular quinoline diamine. Modifications at this position, such as acylation or alkylation, can significantly impact the electronic and steric properties of the molecule. Furthermore, the introduction of various substituents on the quinoline ring, such as alkoxy, halogen, or alkyl groups at positions 2, 4, 6, and 7, has been a common strategy in the broader 8-aminoquinoline (B160924) class to modulate activity and pharmacokinetic properties. For instance, the presence of a 6-methoxy group is a hallmark of many active antimalarial 8-aminoquinolines. who.intresearchgate.net
Substitution at other positions: While the 5- and 8-positions are defining features, modifications at other points on the quinoline ring can fine-tune the molecule's activity. For example, introducing a methyl group at the 4-position has been shown to yield active compounds in related series. youtube.com Conversely, substitutions at the 2, 3, or 7-positions have generally been found to reduce the activity of primaquine (B1584692) analogues. who.intyoutube.com
Modification of the N8,N8-Dimethylamino Side Chain:
Alkyl group variation: The two methyl groups on the N8-nitrogen are a defining characteristic of this compound. In the broader class of 8-aminoquinolines, the nature of the alkyl side chain is a critical determinant of biological activity. While this compound has a simple dimethylamino group, studies on other 8-aminoquinolines have explored a wide range of linear and branched alkyl chains of varying lengths. slideshare.net The general consensus is that a primary amino group at the terminus of the side chain is often beneficial for antimalarial activity, as seen in primaquine. slideshare.netslideshare.net However, the impact of maintaining a tertiary amine, as in this compound, while varying the alkyl substituents (e.g., to diethyl, dipropyl) would be a key area of investigation.
Introduction of linkers: More complex modifications could involve replacing the dimethylamino group with a heterocyclic ring or introducing a linker between the quinoline N8-atom and a terminal functional group.
Correlation of Structural Features with Biological and Catalytic Activities
The structural modifications described above are undertaken to establish clear correlations between specific chemical features and the resulting biological or catalytic activities.
Biological Activity (with a focus on Antimalarial Potential):
The antimalarial activity of 8-aminoquinolines is complex and not fully understood, but it is believed to involve metabolic activation to reactive intermediates that can disrupt parasite mitochondrial function. slideshare.net Based on studies of analogous compounds, the following correlations can be inferred for derivatives of this compound:
| Structural Modification | Observed/Inferred Effect on Antimalarial Activity | Supporting Rationale/Evidence from Analogues |
| Quinoline Ring Substitution | ||
| 6-Methoxy Group | Generally enhances activity. | A common feature in potent antimalarial 8-aminoquinolines like primaquine. who.intresearchgate.net |
| 4-Methyl Group | Can lead to active compounds. youtube.com | The compound 4-methylprimaquine shows notable activity. youtube.com |
| 2, 3, or 7-Substitution | Often leads to a decrease in activity. who.intyoutube.com | Modifications at these positions can interfere with the molecule's interaction with its biological target. |
| 5-Phenoxy or 5-Aryl Substitution | Can reduce toxicity while maintaining or improving activity. who.intcapes.gov.br | This strategy has been used to develop second-generation 8-aminoquinolines with improved therapeutic profiles. |
| N8-Side Chain Modification | ||
| Terminal Primary Amine | Generally considered important for high potency. slideshare.netslideshare.net | Primaquine, with its terminal primary amine, is a key example. |
| N,N-Dialkyl Substitution | Activity is variable and depends on the specific alkyl groups. | While a tertiary amine is present in this compound, detailed SAR for this specific substitution pattern is limited in the public domain. |
| Side Chain Length | A pentyl side chain is often optimal. slideshare.net | The length of the alkyl chain between the two nitrogen atoms is crucial for activity. |
Catalytic Activity:
8-Aminoquinolines have gained prominence as effective directing groups in transition metal-catalyzed C-H bond functionalization reactions. The bidentate chelation of the quinoline nitrogen and the 8-amino group to a metal center facilitates the activation of otherwise inert C-H bonds.
| Structural Modification | Observed/Inferred Effect on Catalytic Activity | Supporting Rationale/Evidence from Analogues |
| Amide Formation at 8-Amino Group | Essential for directing group functionality. | The amide nitrogen is typically deprotonated to form a catalytically active metal complex. chemrxiv.org |
| Substituents on the Quinoline Ring | Can influence the electronic properties of the catalyst and reaction outcomes. | Electron-donating or -withdrawing groups can modulate the reactivity of the metal center. |
| Nature of the N-Acyl Group | Can affect the stability and reactivity of the catalytic intermediate. | The steric and electronic properties of the acyl group play a role in the C-H activation step. chemrxiv.org |
Rational Design of Enhanced this compound Derivatives
Based on the established SAR principles from related compounds, the rational design of novel derivatives of this compound can be pursued to enhance specific properties.
For Enhanced Biological Activity:
A key strategy would be to synthesize and evaluate a library of analogues with systematic variations. For instance, maintaining the N8,N8-dimethylamino moiety while introducing various substituents at the 5-position (e.g., different acyl or alkyl groups) could lead to compounds with modulated activity. Another approach would involve modifying the N8-substituents to explore the impact of different alkyl groups on potency and selectivity. Based on the success of other 8-aminoquinolines, introducing a 6-methoxy group to the this compound scaffold would be a high-priority modification to test for enhanced antimalarial activity.
For Enhanced Catalytic Performance:
The design of new 8-aminoquinoline-based directing groups often focuses on fine-tuning the electronic and steric environment around the metal center. For derivatives of this compound, this could involve synthesizing a range of N-acyl derivatives with varying electronic properties. Computational studies could be employed to predict the stability of the resulting metal complexes and guide the selection of the most promising candidates for synthesis and testing in various C-H functionalization reactions.
Future Directions and Emerging Research Avenues
Novel Applications in Materials Science
The inherent properties of the quinoline (B57606) ring system, such as its aromaticity, rigidity, and electron-donating/accepting capabilities, make it a versatile building block for advanced materials. For N8,N8-Dimethyl-5,8-quinolinediamine, these foundational characteristics could be leveraged in several innovative areas of materials science.
One promising avenue is the development of novel organic semiconductors. The planar structure of the quinoline core, combined with the electron-donating diamine substituents, could facilitate intermolecular charge transport, a key requirement for semiconductor performance. Researchers could explore the synthesis of polymers or oligomers incorporating the this compound unit to investigate their electrical and optical properties.
Furthermore, the presence of nitrogen atoms in the quinoline ring and the diamine group makes this compound a potential candidate for the development of corrosion inhibitors. These nitrogen-containing compounds can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. Future studies could involve electrochemical and surface analysis techniques to evaluate the efficacy of this compound as a corrosion inhibitor for various metals and alloys.
Another area of interest lies in the creation of novel fluorescent sensors. Quinoline derivatives are known to exhibit fluorescence, and the introduction of the dimethylamino and amino groups could modulate the photophysical properties of the molecule. acs.org By designing systems where the fluorescence of this compound is quenched or enhanced in the presence of specific analytes, such as metal ions or organic molecules, new chemosensors with high sensitivity and selectivity could be developed.
| Potential Application Area | Key Features of this compound | Research Focus |
| Organic Semiconductors | Planar aromatic structure, electron-donating substituents | Synthesis of polymers/oligomers and characterization of charge transport properties. |
| Corrosion Inhibitors | Nitrogen-containing heterocyclic structure | Adsorption studies on metal surfaces and electrochemical evaluation of corrosion inhibition efficiency. |
| Fluorescent Sensors | Inherent fluorescence of the quinoline core, potential for modulation by substituents | Design and synthesis of sensor systems for the detection of specific analytes. |
Integration with Advanced Technologies
The convergence of chemistry with cutting-edge technologies like nanotechnology and artificial intelligence is opening new frontiers in scientific discovery. This compound is well-positioned to be a part of these exciting developments.
Nanotechnology:
The synthesis of quinoline derivatives using nanocatalysts has been shown to be an efficient and environmentally friendly approach. nih.govacs.org This methodology could be applied to the synthesis of this compound and its derivatives, potentially leading to higher yields and milder reaction conditions. Furthermore, the incorporation of this compound into nanomaterials, such as nanoparticles or nanosheets, could lead to hybrid materials with enhanced properties. For instance, quinoline-functionalized nanoparticles could find applications in targeted drug delivery or as catalysts in organic reactions. researchgate.net
Artificial Intelligence in Chemical Discovery:
Artificial intelligence (AI) is revolutionizing the process of drug discovery and materials design. mdpi.com Generative AI models, such as the medical generative adversarial network (MedGAN), have been successfully used to generate novel quinoline-based molecular structures with desired drug-like properties. azoai.com Such AI tools could be employed to explore the vast chemical space around this compound, predicting new derivatives with optimized biological activities or material properties. azoai.comharvard.edu AI can also accelerate the identification of potential biological targets by analyzing large datasets of protein structures and ligand-protein interactions. nih.gov
| Technology | Application for this compound | Potential Outcome |
| Nanotechnology | Nanocatalyst-mediated synthesis; Incorporation into nanomaterials. | Greener synthesis routes; Hybrid materials with novel functionalities. |
| Artificial Intelligence | De novo design of derivatives using generative models; Prediction of biological targets and properties. | Accelerated discovery of new drug candidates and materials; Rational design of compounds with improved efficacy. azoai.com |
Unexplored Biological Targets and Pathways for this compound
The quinoline scaffold is a cornerstone in the development of a wide range of therapeutic agents, with derivatives exhibiting activities such as anticancer, antimalarial, and antimicrobial effects. nih.govnih.gov While the specific biological profile of this compound is not extensively studied, its structural similarity to other biologically active quinolines suggests several promising avenues for investigation.
Given the prevalence of quinoline-based compounds in oncology, one key area of future research would be to screen this compound for its antiproliferative activity against a panel of cancer cell lines. mdpi.com Mechanistic studies could then be undertaken to identify the specific cellular targets and signaling pathways affected by the compound.
Furthermore, many quinoline derivatives act as inhibitors of various enzymes. It would be worthwhile to investigate the inhibitory potential of this compound against enzymes that are known to be valid drug targets, such as kinases, proteases, or topoisomerases.
The compound could also be explored for its potential as an antimicrobial agent. The increasing threat of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action. wikipedia.org Screening this compound against a diverse range of bacteria and fungi could reveal previously unobserved antimicrobial properties.
Q & A
Q. How can high-performance computing (HPC) accelerate the development of this compound-based catalysts?
- Methodological Answer : Use molecular dynamics (MD) simulations on the Bede HPC platform to model catalytic cycles and transition states. Benchmark against experimental turnover frequencies (TOF) and selectivity data. Collaborate with N8 CIR for GPU-accelerated workflows .
Key Resources for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
